Kinase Selectivity Profile: Aurora Kinase Inhibition by Dubermatinib is Distinct from Other AXL Inhibitors
Dubermatinib demonstrates potent inhibition of Aurora A and B kinases, a property not shared by all AXL inhibitors. In a biochemical panel of 75 kinases at a fixed concentration of 200 nM, Dubermatinib inhibited >50% of the activity of 11 kinases, including MER, TYRO3, JAK2, ALK, and Abl1 [1]. The IC50 values for Aurora A and Aurora B were determined to be 3 nM and 12.4 nM, respectively [1]. In contrast, the AXL inhibitor Bemcentinib (R428) is reported to have an IC50 for AXL of 14 nM, but its activity against Aurora kinases is not highlighted as a primary feature, suggesting a more selective AXL profile [2]. This difference in polypharmacology has functional consequences.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | AXL: 27 nM; Aurora A: 3 nM; Aurora B: 12.4 nM |
| Comparator Or Baseline | Bemcentinib (R428): AXL IC50 = 14 nM; Aurora kinase inhibition not a primary feature [2]. |
| Quantified Difference | Dubermatinib has potent Aurora A/B inhibition (3-12.4 nM) in addition to AXL inhibition. Comparator data for Aurora A/B is not reported as a key activity. |
| Conditions | Biochemical kinase inhibition assays (TR-FRET) using recombinant human kinases. |
Why This Matters
This distinct polypharmacology is essential for studies of mitotic catastrophe or cell cycle arrest, where a purely selective AXL inhibitor would be insufficient.
- [1] Bertin Bioreagent. (2024). TP-0903 Technical Datasheet. Catalogue No. 28757. View Source
- [2] PMC. (2021). Table 2: Comparison of AXL Inhibitors. From article PMC8323642. View Source
